![molecular formula C16H20N2O3 B2827164 4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide CAS No. 1396790-65-0](/img/structure/B2827164.png)
4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
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Overview
Description
The compound “4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs and is known to have bioactive properties . It also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring. This ring contains four carbon atoms and one oxygen atom . The compound also contains a dimethylamino group, which can potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the furan ring could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzamide group could potentially undergo hydrolysis, while the furan ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Scientific Research Applications
Synthesis of Novel Compounds
Research involving 4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide often focuses on synthesizing new compounds with potential applications in various fields. For example, Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety, demonstrating the compound's versatility as a building block in chemical synthesis (Farag et al., 2011).
Pharmaceutical Applications
The compound has been studied for its potential in pharmaceutical applications. Martin et al. (1981) synthesized spiro[isobenzofuran-1(3H),4'-piperidines], which are analogs of 4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide, and evaluated their potential as central nervous system agents (Martin et al., 1981).
Corrosion Inhibition
In the field of corrosion science, Hu et al. (2016) synthesized benzothiazole derivatives, including variants of the compound, to study their corrosion inhibiting effect against steel in acidic solutions, demonstrating its practical applications in industrial settings (Hu et al., 2016).
Chemical Studies
The compound is also studied for its chemical properties and behaviors. For instance, Shtamburg et al. (2012) conducted a study on N-alkoxy-N-(4-dimethylaminopyridin-1-ium-1-yl)-substituted ureas, benzamides, and N-tert-alkylamines, showing the diversity in chemical studies related to this compound (Shtamburg et al., 2012).
Biological Evaluation
Some studies focus on the biological evaluation of compounds derived from 4-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide. For instance, Kuramoto et al. (2008) prepared derivatives and evaluated their leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines, indicating its potential in biomedical research (Kuramoto et al., 2008).
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(20,14-5-4-10-21-14)11-17-15(19)12-6-8-13(9-7-12)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFJLBVURSIRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N(C)C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |
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